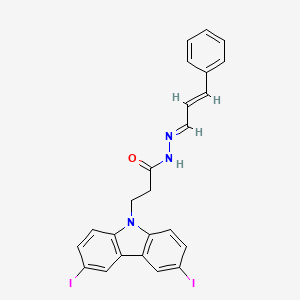
3-(3,4-dihydroquinolin-1(2H)-ylmethyl)-4-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is an organic compound that features a quinoline derivative linked to a methoxybenzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde typically involves the reaction of 3,4-dihydroquinoline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3,4-dihydroquinoline, followed by nucleophilic addition to the aldehyde group of 4-methoxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
化学反应分析
Types of Reactions
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzoic acid.
Reduction: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzaldehyde moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one: Shares the quinoline core structure but lacks the methoxybenzaldehyde moiety.
4-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the quinoline structure.
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)benzaldehyde: Similar structure but without the methoxy group.
Uniqueness
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is unique due to the combination of the quinoline and methoxybenzaldehyde moieties, which may confer distinct chemical and biological properties not observed in the individual components or other similar compounds .
属性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H19NO2/c1-21-18-9-8-14(13-20)11-16(18)12-19-10-4-6-15-5-2-3-7-17(15)19/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3 |
InChI 键 |
KCDSJVAVFGKGIJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)
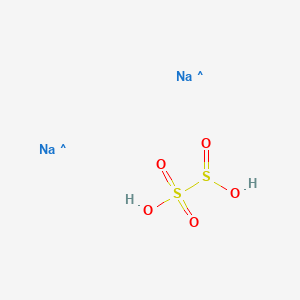
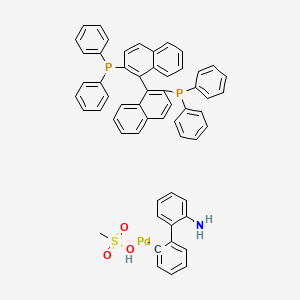
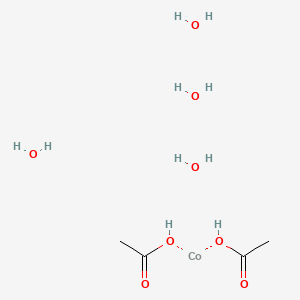
![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
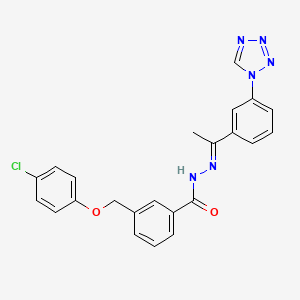
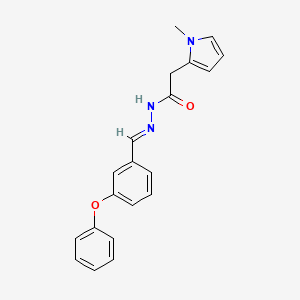
![9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)
